molecular formula C12H16N2O3 B13444850 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid

2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13444850
M. Wt: 236.27 g/mol
InChI Key: MDVAWMYDIUZKMX-UHFFFAOYSA-N
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Description

2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a methyl-substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the oxane ring, followed by its functionalization with a methyl group. The amino group is then introduced through nucleophilic substitution reactions. Finally, the pyridine ring is constructed, and the carboxylic acid group is added via oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of an oxane ring and a pyridine carboxylic acid moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-[methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-14(9-4-7-17-8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16)

InChI Key

MDVAWMYDIUZKMX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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